Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate
Description
Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate is an azo compound featuring a 4-butylphenyl substituent, a hydroxyl group at the 3-position, and a sodium counterion. The butyl group distinguishes it from related compounds with sulfonato, chloro, or methyl substituents, likely influencing solubility, binding affinity, and stability .
Properties
CAS No. |
34851-65-5 |
|---|---|
Molecular Formula |
C21H19N2NaO3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;4-[(4-butylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20N2O3.Na/c1-2-3-6-14-9-11-16(12-10-14)22-23-19-17-8-5-4-7-15(17)13-18(20(19)24)21(25)26;/h4-5,7-13,24H,2-3,6H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
ARVUFEWGKOWABB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate typically involves the azo coupling reaction. This process starts with the diazotization of 4-butylaniline to form the diazonium salt, which is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the desired azo compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 0-5°C during diazotization and around 20-25°C during the coupling reaction. The final product is purified through crystallization and filtration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible cis-trans isomerization under light exposure. This property is utilized in various
Biological Activity
Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate, commonly referred to as an azo dye, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H15N2NaO3
- Molecular Weight : 302.29 g/mol
The presence of the azo group (-N=N-) is significant as it is known to influence the biological activity of various compounds, particularly in terms of antioxidant properties and interactions with biological macromolecules.
Mechanisms of Biological Activity
- Antioxidant Properties : Azo compounds often exhibit antioxidant activity. Research indicates that this compound can scavenge free radicals, thereby potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Studies have shown that azo dyes can possess antimicrobial properties. The compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial applications.
- Enzyme Inhibition : Some azo compounds have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes, leading to various biological effects.
Toxicity Profile
The toxicity of this compound has been assessed in various studies. Key findings include:
- Acute Toxicity : In animal models, the compound exhibited moderate toxicity levels when administered at high doses. For instance, dermal exposure caused skin irritation and systemic effects at concentrations above established safety thresholds.
- Chronic Effects : Long-term exposure studies indicate potential adverse effects on liver and kidney functions. Notably, repeated oral administration in rats revealed increased liver weights and altered serum biochemistry at higher doses.
| Study Type | Observations | Dose Level |
|---|---|---|
| Acute Toxicity | Skin irritation and systemic toxicity | >200 mg/kg |
| Chronic Toxicity | Increased liver weights; altered serum levels | 60 mg/kg/day (NOEL) |
Case Studies
-
Antioxidant Activity Assessment :
- A study measured the radical scavenging ability of this compound using DPPH assay methods. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
-
Antimicrobial Efficacy :
- In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.
-
Toxicological Evaluation :
- A comprehensive toxicological assessment was conducted using OECD guidelines, revealing serious eye damage in rabbit models upon exposure and moderate skin irritation in dermal studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s 4-butylphenyl group contrasts with substituents in analogous azo derivatives (Table 1). Key differences include:
- Electron-Withdrawing vs.
- Hydroxyl Group: The 3-hydroxy moiety, shared with sodium 3-hydroxy-2-naphthoate, facilitates hydrogen bonding and enhances dendrimer binding compared to non-hydroxylated analogs like sodium 2-naphthoate .
Table 1: Structural Comparison of Sodium 4-((4-butylphenyl)azo)-3-hydroxy-2-naphthoate and Analogs
Binding Behavior with Dendrimers
Studies on sodium 3-hydroxy-2-naphthoate and sodium 2-naphthoate with G4 PAMAM dendrimers reveal:
- Enhanced Binding with Hydroxyl Groups : Sodium 3-hydroxy-2-naphthoate binds strongly (2 guests/dendrimer) with ~40 additional weak interactions, attributed to hydrogen bonding and lipophilic core interactions. Sodium 2-naphthoate lacks this hydroxyl group, resulting in weaker binding .
- Role of Substituents : The target compound’s butyl group may further enhance lipophilic interactions with dendrimer cores, though this remains untested.
Table 2: Dendrimer Binding Behavior of Sodium 3-hydroxy-2-naphthoate vs. Sodium 2-naphthoate
Electronic and Spectral Properties
- Substituent Impact on Color : Electron-withdrawing groups (e.g., -Cl, -SO₃⁻ in Pigment Red 48:1) redshift absorption spectra, enhancing color intensity. The butyl group’s electron-donating nature may alter the target compound’s UV-Vis profile, though experimental data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
